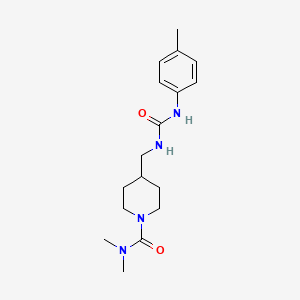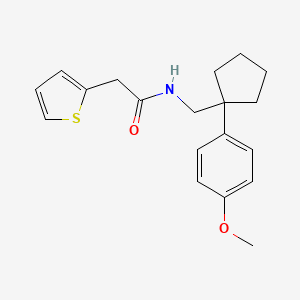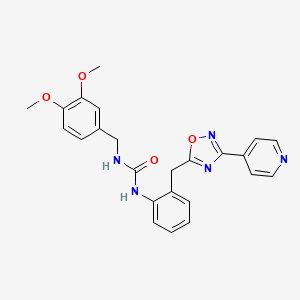
N,N-dimethyl-4-((3-(p-tolyl)ureido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-4-((3-(p-tolyl)ureido)methyl)piperidine-1-carboxamide is complex. The piperidine ring in the molecule has a chair conformation and its N atom is close to planar (bond-angle sum = 357.5°). The dihedral angle between the amide group and the aromatic ring is 47.43° .Scientific Research Applications
Synthesis and Structural Insights
The synthesis of constrained analogues of tocainide, which are potent skeletal muscle sodium channel blockers, demonstrates the interest in modifying piperidine derivatives for enhanced pharmacological properties. These analogues exhibit a marked increase in potency and use-dependent block compared to tocainide, indicating the potential of such modifications in developing antimyotonic agents (Catalano et al., 2008).
Antiviral and Antimicrobial Properties
The use of N-methylpiperazine for the preparation of unsymmetrical piperazine-based bis-ureas showcases the compound's versatility in forming structures with significant antiviral attributes. This approach simplifies the synthesis process and highlights the compound's potential in therapeutic applications, particularly as anti-HIV agents (El‐Faham et al., 2008).
Anticonvulsant Activity
Research into anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores emphasizes the importance of structural variation in enhancing activity. Compounds synthesized from these efforts have been evaluated for anticonvulsant activity, revealing that certain substitutions can significantly increase efficacy without raising neurotoxicity, offering leads for the development of new treatments for tonic-clonic and partial seizures (Ho et al., 2001).
Antitumor and Anti-metastasis Studies
Virtual screening targeting the urokinase receptor led to the discovery of compounds with promising anti-metastasis effects in breast cancer models. These compounds, through blocking angiogenesis and inhibiting cell growth, provide a new avenue for cancer treatment, underscoring the therapeutic potential of piperidine derivatives in oncology (Wang et al., 2011).
Cannabinoid Receptor Modulation
Optimization of chemical functionalities of indole-2-carboxamides for cannabinoid receptor 1 (CB1) modulation highlights the role of piperidine derivatives in affecting receptor dynamics. Structural requirements identified through this research are critical for enhancing the binding affinity and cooperativity of CB1 allosteric modulators, offering insights into the development of new therapeutic agents (Khurana et al., 2014).
Antifungal and Anticancer Applications
The synthesis of water-soluble polycarbodiimides decorated with piperazine and related functional groups demonstrates their potential in biomedical applications due to significant antifungal properties and cytotoxicity against cancer cells. This research opens new paths for utilizing piperidine derivatives in the treatment of fungal infections and cancer (De Silva et al., 2021).
properties
IUPAC Name |
N,N-dimethyl-4-[[(4-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-4-6-15(7-5-13)19-16(22)18-12-14-8-10-21(11-9-14)17(23)20(2)3/h4-7,14H,8-12H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNALVRZJVXFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-((3-(p-tolyl)ureido)methyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetonitrile](/img/structure/B2939371.png)
![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939373.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939376.png)
![Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2939382.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2939386.png)
![4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2939387.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939389.png)
![3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2939390.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2939391.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2939393.png)